![molecular formula C6H5Cl2NO2S B1455582 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride CAS No. 1208081-91-7](/img/structure/B1455582.png)
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is a chemical compound that is widely used in the synthesis of medicines . It is an essential medical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .Molecular Structure Analysis
The molecular structure of this compound is characterized by its empirical formula (Hill Notation): C5H4ClNO2S and a molecular weight of 177.61 .Chemical Reactions Analysis
This compound reacts with other chemicals in various ways. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a refractive index n20/D of 1.556 and a density of 1.460 g/mL at 25 °C .Scientific Research Applications
Novel Polymer Synthesis
Researchers have explored the synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers, prepared using diamines containing pyridine and trifluoromethylphenyl groups, exhibit remarkable solubility, thermal stability, mechanical strength, low dielectric constants, and high transparency. Such materials are significant for applications requiring high-performance, heat-resistant, and low-dielectric materials, potentially useful in electronics and aerospace industries (Xiao-Ling Liu et al., 2013).
Catalysis in Organic Synthesis
The use of sulfonic acid functionalized pyridinium chloride as a catalyst has been reported for various organic transformations. This includes the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones and the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reactions. These catalysts facilitate efficient, homogeneous, and reusable conditions for synthesizing structurally complex molecules, highlighting the chemical's utility in enhancing reaction efficiency and sustainability in pharmaceutical and material science applications (A. R. Moosavi‐Zare et al., 2013).
Green Chemistry Applications
A modification in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the synthesis of Dexlansoprazole, demonstrates an approach towards green chemistry. The process involves steps like N-oxidation, one-pot synthesis, and chlorination, showing reduced waste generation and highlighting the role of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride in the development of environmentally friendly chemical processes (Rohidas Gilbile et al., 2017).
Material Science and Sensor Technology
The chemical has found use in the development of sensors, as illustrated by the fabrication of a poly(p-toluene sulfonic acid) modified glassy carbon electrode for the voltammetric study of pyridine-2-aldoxime methochloride. This advancement showcases the material's application in enhancing sensor selectivity, stability, and analytical performance, which can be crucial for medical diagnostics and environmental monitoring (S. Issac & K. G. Kumar, 2010).
Mechanism of Action
Target of Action
Similar compounds are known to be used in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s known that 2-chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as suzuki–miyaura cross-coupling .
Result of Action
Similar compounds are known to have various effects, such as anti-proliferative activity against negative breast cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJAYGONSGGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253114 | |
Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208081-91-7 | |
Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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